6-Hydroxychrysene-d11 6-Hydroxychrysene-d11
Brand Name: Vulcanchem
CAS No.:
VCID: VC16668910
InChI: InChI=1S/C18H12O/c19-18-11-17-13-6-2-1-5-12(13)9-10-15(17)14-7-3-4-8-16(14)18/h1-11,19H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D
SMILES:
Molecular Formula: C18H12O
Molecular Weight: 255.4 g/mol

6-Hydroxychrysene-d11

CAS No.:

Cat. No.: VC16668910

Molecular Formula: C18H12O

Molecular Weight: 255.4 g/mol

* For research use only. Not for human or veterinary use.

6-Hydroxychrysene-d11 -

Specification

Molecular Formula C18H12O
Molecular Weight 255.4 g/mol
IUPAC Name 1,2,3,4,5,7,8,9,10,11,12-undecadeuteriochrysen-6-ol
Standard InChI InChI=1S/C18H12O/c19-18-11-17-13-6-2-1-5-12(13)9-10-15(17)14-7-3-4-8-16(14)18/h1-11,19H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D
Standard InChI Key VXFDOYXVHRYCGS-LFFOKYCESA-N
Isomeric SMILES [2H]C1=C(C(=C2C(=C1[2H])C(=C(C3=C2C(=C(C4=C(C(=C(C(=C34)[2H])[2H])[2H])[2H])O)[2H])[2H])[2H])[2H])[2H]
Canonical SMILES C1=CC=C2C(=C1)C=CC3=C2C=C(C4=CC=CC=C34)O

Introduction

6-Hydroxychrysene-d11 is a deuterated derivative of 6-Hydroxychrysene, classified as a polycyclic aromatic hydrocarbon (PAH). It is primarily used as an internal standard in mass spectrometry for the quantification of PAHs and their metabolites. The incorporation of deuterium atoms enhances its stability and analytical utility, making it crucial for precise quantification and tracing within complex mixtures.

Applications

6-Hydroxychrysene-d11 has diverse applications across various fields:

  • Analytical Chemistry: It serves as an internal standard in mass spectrometry, facilitating accurate quantification and analysis of PAHs and their metabolites.

  • Biological Research: It is used to study metabolic pathways and mechanisms of action within biological systems. The stable isotopic labeling provided by deuterium allows researchers to trace metabolic pathways effectively.

Biological Activity

6-Hydroxychrysene-d11 exhibits biological activity primarily related to its role in the metabolism of PAHs. It undergoes metabolic activation by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can bind to cellular macromolecules. This interaction may cause oxidative stress and potential toxicity.

Research Findings

Compound NameStructure TypeUnique Features
6-HydroxychryseneHydroxylated ChryseneNon-deuterated form; widely used without isotopic labeling
2-HydroxychryseneHydroxylated ChryseneHydroxyl group at position 2; different metabolic pathways
1-HydroxychryseneHydroxylated ChryseneSimilar structure but distinct chemical properties
3-HydroxychryseneHydroxylated ChryseneDifferent regioselective toxicity; utilized in toxicity studies

The uniqueness of 6-Hydroxychrysene-d11 lies in its deuterium labeling, which provides distinct advantages for analytical applications.

Environmental and Health Implications

PAHs, including derivatives like 6-Hydroxychrysene-d11, are environmental pollutants that can be monitored through urinary OH-PAH concentrations. Human exposure to PAHs is commonly estimated based on these concentrations, highlighting the importance of accurate analytical tools like 6-Hydroxychrysene-d11 in assessing environmental and health impacts.

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